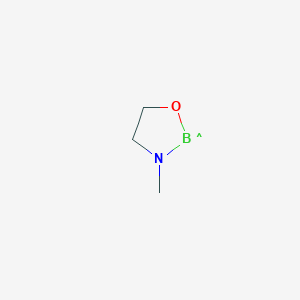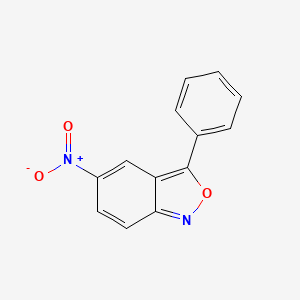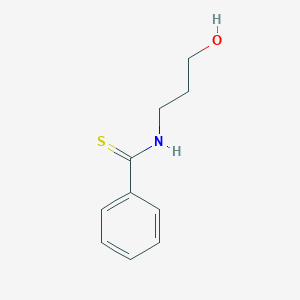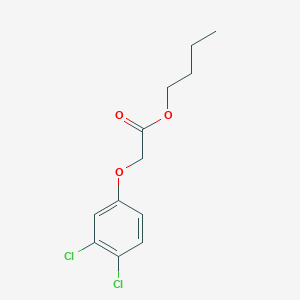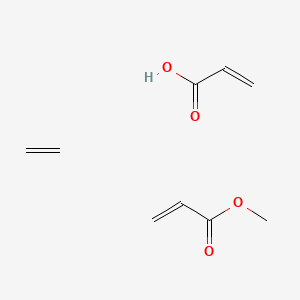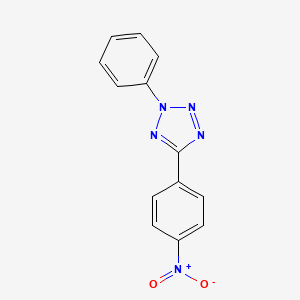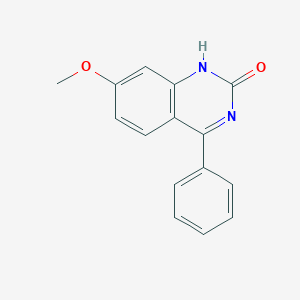
Anthranilic acid, N-(4-chloro-alpha,alpha,alpha-trifluoro-o-tolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthranilic acid, N-(4-chloro-alpha,alpha,alpha-trifluoro-o-tolyl)- is a derivative of anthranilic acid, which is an aromatic acid with the formula C6H4(NH2)(CO2H) This compound is characterized by the presence of a benzene ring substituted with a carboxylic acid and an amine group, along with additional substituents such as chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of anthranilic acid derivatives typically involves the modification of the anthranilic acid core structure One common method is the amination of phthalic anhydride, followed by a Hofmann rearrangement to introduce the amine group
Industrial Production Methods
Industrial production of anthranilic acid derivatives often involves large-scale chemical processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production. The specific methods for introducing the chlorine and trifluoromethyl groups would depend on the desired final product and may involve specialized reagents and techniques.
Chemical Reactions Analysis
Types of Reactions
Anthranilic acid derivatives can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like chlorine (Cl2) and trifluoromethyl iodide (CF3I) are used for introducing chlorine and trifluoromethyl groups, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroanthranilic acid derivatives, while reduction of the carboxylic acid group can produce anthranilic alcohols.
Scientific Research Applications
Anthranilic acid derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for their potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed as corrosion inhibitors, UV absorbers, and mold inhibitors in various industrial processes.
Mechanism of Action
The mechanism of action of anthranilic acid derivatives involves their interaction with specific molecular targets and pathways. For example, they may inhibit enzymes involved in metabolic processes or interact with cellular receptors to modulate biological activities. The exact mechanism depends on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoic acid: The parent compound of anthranilic acid derivatives.
N-(2-Amino-4-chlorophenyl)anthranilic acid: A derivative with similar substituents.
N-(4-Methoxybenzylidene)anthranilic acid: Another derivative with different substituents.
Uniqueness
Anthranilic acid, N-(4-chloro-alpha,alpha,alpha-trifluoro-o-tolyl)- is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties and potential applications. These substituents can enhance the compound’s stability, reactivity, and biological activity compared to other anthranilic acid derivatives.
Properties
CAS No. |
51679-39-1 |
|---|---|
Molecular Formula |
C14H9ClF3NO2 |
Molecular Weight |
315.67 g/mol |
IUPAC Name |
2-[4-chloro-2-(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C14H9ClF3NO2/c15-8-5-6-12(10(7-8)14(16,17)18)19-11-4-2-1-3-9(11)13(20)21/h1-7,19H,(H,20,21) |
InChI Key |
ZITYIOXPTYNHNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


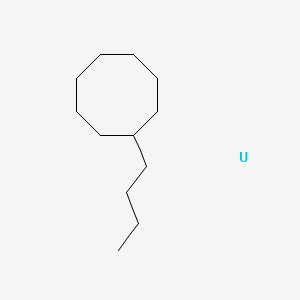


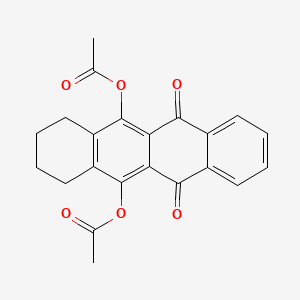
![6-Bromo-5H-benzo[a]phenoxazin-5-one](/img/structure/B14669452.png)
![4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol](/img/structure/B14669455.png)
